molecular formula C14H11F3N2O B3020881 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 1011244-72-6

4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3020881
CAS No.: 1011244-72-6
M. Wt: 280.24 g/mol
InChI Key: YUWBBWHECQSIKL-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group attached to the benzene ring can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Biochemical Pathways

Compounds with a trifluoromethyl group have been shown to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide. For instance, the compound’s stability may be affected by ambient temperature . Additionally, the compound’s efficacy could be influenced by various biological factors within the body, such as pH, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Biochemical Analysis

Biochemical Properties

4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide interacts with the COX-1 enzyme, showing potent inhibitory activity . This interaction involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions.

Cellular Effects

The interaction of this compound with COX-1 has significant effects on cellular processes. By inhibiting COX-1, it can reduce the production of prostaglandins, molecules that play key roles in inflammation and pain signaling .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of the COX-1 enzyme, thereby inhibiting its activity . This prevents the conversion of arachidonic acid to prostaglandin, thus reducing inflammation and pain.

Metabolic Pathways

It is known to interact with the COX-1 enzyme , but the effects on metabolic flux or metabolite levels are not documented.

Chemical Reactions Analysis

Teriflunomide impurity 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of teriflunomide impurity 3 can lead to the formation of corresponding oxo derivatives, while reduction can yield hydroxy derivatives .

Properties

IUPAC Name

4-amino-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWBBWHECQSIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011244-72-6
Record name 4-Amino-N-(4-trifluoromethylphenyl)benzamide
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